2-((4-Oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide
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Overview
Description
This compound, also known as 2-({[(4-OXO-3,5-DIPHENYL-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETYL}AMINO)-5-PHENYL-3-THIOPHENECARBOXAMIDE, has a linear formula of C31H22N4O3S3 and a molecular weight of 594.738 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of this compound is based on its linear formula, C31H22N4O3S3 . It contains a thieno[2,3-d]pyrimidin-2-yl group, which is a bicyclic entity made up of a thiophene and a pyrimidine ring fused together .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented. It’s important to note that Sigma-Aldrich does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .Scientific Research Applications
Molecular Structure and Crystallography
Studies on compounds structurally related to "2-({4-oxo-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide" have revealed their folded conformation and intramolecular hydrogen bond stabilizing the structure. The pyrimidine ring inclination to the benzene ring varies, indicating the impact of molecular structure on physical properties and potential reactivity (Subasri et al., 2016).
Antiviral and Antibacterial Potential
Compounds with a core structure similar to the specified chemical have shown potential as inhibitors of thymidylate synthase, suggesting applications in antitumor and antibacterial therapies. Novel synthesis methods have led to compounds that exhibited potent cytotoxic effects against various cancer cell lines, indicating their potential use in cancer treatment (Gangjee et al., 1996).
Antitumor Activities
The synthesis and evaluation of derivatives structurally related to "2-({4-oxo-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide" have led to the discovery of compounds with marked antitumor activities. These findings underscore the potential of these compounds in developing new anticancer drugs, with some showing comparable activity to established chemotherapy agents (Hafez & El-Gazzar, 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Derivatives of thieno[2,3-d]pyrimidine have been identified as inhibitors for trmd isolated from haemophilus influenzae .
Mode of Action
It is known that the compound interacts with its target to bring about a change in the biochemical pathways .
Pharmacokinetics
It is known that these properties can significantly impact the bioavailability of a compound .
Properties
IUPAC Name |
2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S2/c21-16(24)12-27-20-22-18-17(15(11-26-18)13-7-3-1-4-8-13)19(25)23(20)14-9-5-2-6-10-14/h1-11H,12H2,(H2,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVQELOLJGCKMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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